ethyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a pyrrole ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the benzofuran, pyrrole, and thiazole rings. One common method for synthesizing benzofuran derivatives involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening to identify the best catalysts and solvents, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets and pathways. For example, the compound may inhibit specific enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran ring and may have similar biological activities.
Pyrrole derivatives: These compounds share the pyrrole ring and may have similar chemical reactivity and biological activities.
Thiazole derivatives: These compounds share the thiazole ring and may have similar chemical reactivity and biological activities.
The uniqueness of ETHYL 2-[3-(1-BENZOFURAN-2-CARBONYL)-4-HYDROXY-5-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these three rings, which may confer unique properties and activities not found in other compounds .
Properties
Molecular Formula |
C29H26N2O9S |
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Molecular Weight |
578.6 g/mol |
IUPAC Name |
ethyl 2-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H26N2O9S/c1-6-39-28(35)26-14(2)30-29(41-26)31-22(16-12-19(36-3)25(38-5)20(13-16)37-4)21(24(33)27(31)34)23(32)18-11-15-9-7-8-10-17(15)40-18/h7-13,22,33H,6H2,1-5H3 |
InChI Key |
WJGKQJPFFPNBJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=C(C(=C5)OC)OC)OC)C |
Origin of Product |
United States |
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